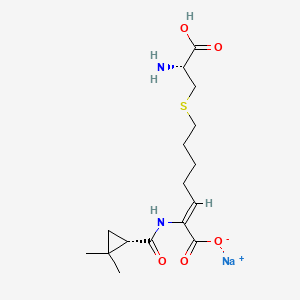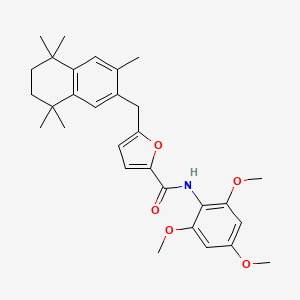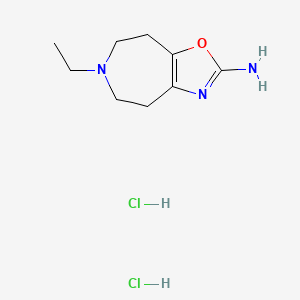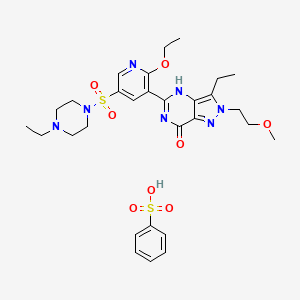![molecular formula C14H9BrN4S B1662400 2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile CAS No. 355827-05-3](/img/structure/B1662400.png)
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile
Overview
Description
The compound “2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The alkylation reactions of imidazo [4,5-b]pyridine are very important pathways in the synthesis of some new imidazo [4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The reaction of the 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Scientific Research Applications
Inhibition of 15-PGDH
STK393606 is a competitive inhibitor of NAD±dependent type-I 15-hydroxy PGDH . This enzyme is key in the inactivation of prostaglandins (PGs) and related eicosanoids . By inhibiting this enzyme, STK393606 can potentially influence the levels of these important signaling molecules in the body.
Research in Immunology & Inflammation
Given its role in regulating prostaglandin levels, STK393606 can be used in research related to immunology and inflammation . Prostaglandins play a crucial role in the body’s inflammatory response, so this compound could help scientists better understand these processes.
Lipid Biochemistry
STK393606 can also be used in lipid biochemistry research . As prostaglandins are derived from arachidonic acid, a type of fatty acid, studying the effects of STK393606 could provide insights into how lipids are metabolized and function in the body.
Cyclooxygenase Pathway
The cyclooxygenase pathway is responsible for the production of prostaglandins. As STK393606 inhibits an enzyme involved in prostaglandin degradation, it can be used to study the cyclooxygenase pathway and its role in various physiological processes .
Cancer Research
Abnormal prostaglandin levels have been associated with certain types of cancer. Therefore, STK393606 could potentially be used in cancer research to study the role of prostaglandins and their metabolism in cancer development and progression .
Drug Development
Given its specific inhibitory action on 15-PGDH, STK393606 could serve as a lead compound in the development of new drugs aimed at modulating prostaglandin levels for the treatment of various diseases .
Mechanism of Action
Target of Action
The primary target of STK393606 is NAD±dependent type-I 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins (PGs) and related eicosanoids .
Mode of Action
STK393606 acts as a competitive inhibitor of NAD±dependent type-I 15-PGDH . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The IC50 value of STK393606 is 26.4 nM, and the Ki value is 5 nM , indicating a high affinity for the enzyme.
Biochemical Pathways
15-PGDH catalyzes the oxidation of primary PGs to their 15-keto metabolites . By inhibiting 15-PGDH, STK393606 can potentially affect the levels of PGs and related eicosanoids in the body . This could have downstream effects on various biochemical pathways, particularly those involved in inflammation and lipid biochemistry .
Pharmacokinetics
The solubility of the compound in different solvents such as dmf and dmso is provided . These solubility properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of 15-PGDH by STK393606 can lead to an increase in the levels of PGs and related eicosanoids . These molecules play various roles in the body, including mediating inflammatory responses. Therefore, the action of STK393606 could potentially have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of STK393606 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and thus its bioavailability . .
properties
IUPAC Name |
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4S/c15-11-5-12-13(17-7-11)19-14(18-12)20-8-10-4-2-1-3-9(10)6-16/h1-5,7H,8H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMHFHACXKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=N3)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)





![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
